6-Hydroxy-2-naphthamide
Overview
Description
6-Hydroxy-2-naphthamide is an organic compound with the molecular formula C11H9NO2 It is a derivative of naphthalene, characterized by the presence of a hydroxyl group at the 6th position and an amide group at the 2nd position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-naphthamide typically involves the coupling of 6-hydroxy-1-naphthoic acid with various anilines. This reaction is facilitated by the presence of N,N-Diisopropylethylamine (DIPEA) and propylphosphonic anhydride (T3P) in tetrahydrofuran (THF) solvent at room temperature (approximately 25°C) for 12 hours .
Industrial Production Methods
Industrial production of this compound can be achieved through the Kolbe-Schmitt reaction, where sodium 2-naphthoxide reacts with carbon dioxide under high temperature and pressure conditions. This method is efficient and cost-effective, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-naphthamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 6-hydroxy-2-naphthylamine.
Substitution: Formation of various substituted naphthamide derivatives.
Scientific Research Applications
6-Hydroxy-2-naphthamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the production of dyes, pigments, and liquid-crystalline polymers.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-naphthamide involves its interaction with specific molecular targets. For instance, it acts as a competitive and reversible inhibitor of monoamine oxidase (MAO) enzymes. The compound binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as serotonin and dopamine, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxy-2-naphthoic acid
- 3-Hydroxy-2-naphthoic acid
- 6-Amino-2-naphthoic acid
- 1-Hydroxy-2-naphthoic acid
Uniqueness
Compared to its analogs, 6-Hydroxy-2-naphthamide exhibits unique inhibitory activity against monoamine oxidase (MAO) enzymes, making it a promising candidate for the development of new therapeutic agents for neurological disorders . Additionally, its structural features allow for versatile chemical modifications, enhancing its utility in various industrial applications .
Properties
IUPAC Name |
6-hydroxynaphthalene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c12-11(14)9-2-1-8-6-10(13)4-3-7(8)5-9/h1-6,13H,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOQHQUHLVKLNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C=C1C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558918 | |
Record name | 6-Hydroxynaphthalene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80558918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62529-01-5 | |
Record name | 6-Hydroxy-2-naphthalenecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62529-01-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Hydroxynaphthalene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80558918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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